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Compound of Interest

Compound Name:
5-Bromo-6-methyl-3-

pyridinecarboxaldehyde

CAS No.: 1174028-20-6

Cat. No.: B1505237

Get Quote

Scaffold Analysis & Electronic Landscape
This compound represents a "privileged scaffold" in drug discovery, offering three orthogonal

handles for diversification. Its reactivity is governed by the interplay between the electron-

deficient pyridine ring, the electron-withdrawing aldehyde, and the inductively donating methyl

group.
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Feature Position
Electronic
Character

Reactivity Mode

Aldehyde C3 Electrophilic (Hard)

Condensation,

Reductive Amination,

Oxidation

Bromine C5 Leaving Group (Soft)

Pd-Catalyzed Cross-

Coupling, Li-Halogen

Exchange

Methyl C6 Acidic (Benzylic-like)
Lateral Lithiation,

Radical Oxidation

Nitrogen N1 Basic / Nucleophilic
N-Oxidation, Salt

Formation

Mechanistic Insight: The "Push-Pull" Effect
The C3-aldehyde acts as a meta-director, deactivating the ring, while the C6-methyl provides

weak activation. The C5-bromine sits in a "sweet spot": it is electronically activated for oxidative

addition by Palladium (0) due to the electron-deficient nature of the pyridine, yet it is sterically

accessible compared to the C4 position.

Core Reactivity Modules
Module A: The C5-Bromine Handle (Cross-Coupling)
The C5 position is the primary vector for increasing molecular complexity. However, the

presence of the C3-aldehyde presents a chemoselectivity challenge.

Suzuki-Miyaura Coupling:

Challenge: Basic conditions (e.g., K₂CO₃/H₂O) can induce Cannizzaro disproportionation

or aldol-type condensation of the aldehyde.

Solution: Use non-aqueous bases (CsF, K₃PO₄) in anhydrous solvents (Dioxane, Toluene)

or protect the aldehyde in situ.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1505237?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. For sterically demanding boronic

acids, switch to Buchwald precatalysts (e.g., XPhos Pd G2).

Lithium-Halogen Exchange:

Critical Warning: Treatment with n-BuLi will result in immediate nucleophilic attack at the

C3-aldehyde before halogen exchange occurs.

Protocol: You must protect the aldehyde as an acetal (e.g., 1,3-dioxolane) prior to

lithiation. Once protected, the C5-Li species is stable at -78°C and can trap electrophiles.

Module B: The C3-Aldehyde (Reductive Amination)
This is the most common entry point for linking the scaffold to amine-bearing pharmacophores.

Standard Protocol: STAB (Sodium Triacetoxyborohydride) is preferred over NaCNBH₃ due to

lower toxicity and better selectivity.

Optimization: The adjacent C4-H and C2-H provide no steric hindrance, making this

aldehyde highly reactive. If the amine partner is unreactive, pre-form the imine using

Ti(OiPr)₄ before adding the reducing agent.

Module C: The C6-Methyl (Lateral Functionalization)
The C6-methyl protons are acidified by the pyridine nitrogen (pKa ~28-29).

Lateral Lithiation: Requires a strong base (LDA or LiTMP).

Conflict: As with Module A, the aldehyde is incompatible with strong bases. Protection is

mandatory.

Oxidation: The methyl group can be selectively oxidized to the carboxylic acid using SeO₂

(Riley oxidation) or KMnO₄, providing a route to 2,5-dicarboxyl-substituted pyridines.

Visualization of Reactivity[3]
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Figure 1: Orthogonal reactivity map highlighting direct vs. protected pathways.

Validated Experimental Protocols
Protocol 1: Regioselective Reductive Amination
Target: Synthesis of secondary amine derivatives without affecting the C5-Br.

Imine Formation:

Charge a reaction vessel with 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (1.0 equiv)

and DCE (Dichloroethane) [0.2 M].

Add the primary amine (1.1 equiv).

Optional: Add Ti(OiPr)₄ (1.5 equiv) if the amine is sterically hindered. Stir at RT for 2-4

hours.

Reduction:

Cool to 0°C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise.

Add AcOH (1.0 equiv) to catalyze the reduction.

Warm to RT and stir overnight.

Workup:
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Quench with sat. NaHCO₃. Extract with DCM.

Note: The C5-Br remains intact, ready for subsequent cross-coupling.

Protocol 2: C5-Suzuki Coupling (Aldehyde-Tolerant
Conditions)
Target: Introduction of an aryl group at C5 while preserving the C3-aldehyde.

Setup:

Dissolve 5-Bromo-6-methyl-3-pyridinecarboxaldehyde (1.0 equiv) and Aryl-Boronic

Acid (1.2 equiv) in 1,4-Dioxane/Water (9:1).

Add K₃PO₄ (2.0 equiv) (Use phosphate over carbonate to minimize aldol side-reactions).

Catalysis:

Degas with Nitrogen for 10 mins.

Add Pd(dppf)Cl₂·DCM (0.05 equiv).

Reaction:

Heat to 80°C for 4-6 hours. Monitor by LCMS.

Checkpoint: If aldehyde reduction is observed (to alcohol), switch solvent to pure Toluene

and use anhydrous K₃PO₄.

Strategic Workflow for Library Generation
When building a library of compounds, the order of operations is critical to maximize yield and

minimize protecting group steps.
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Figure 2: Decision tree for library synthesis. Path A is preferred for atom economy.

Safety & Stability
Storage: Store under inert atmosphere at 2-8°C. Aldehydes oxidize to carboxylic acids upon

prolonged air exposure.
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Hazards: The compound is an irritant. Brominated pyridines can be skin sensitizers.

Impurity Profile: Common impurities include the carboxylic acid (oxidation) and the des-

bromo analog (if synthesized via reductive debromination routes).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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